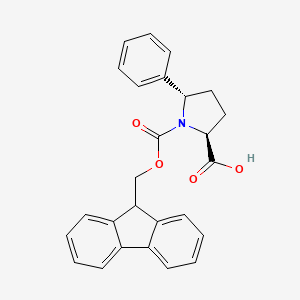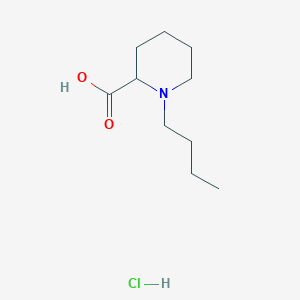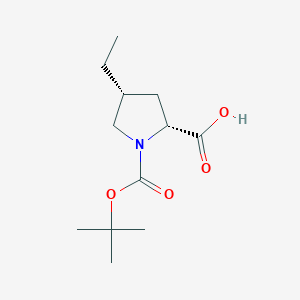![molecular formula C15H21NO B2550980 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane CAS No. 2470438-10-7](/img/structure/B2550980.png)
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane is a compound that belongs to the class of 3-azabicyclo[3.2.0]heptanes, which are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. These compounds can serve as analogues or intermediates for the synthesis of various biologically active molecules, including those with piperidine, morpholine, piperazine, and GABA structures .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.2.0]heptanes can be achieved through photochemical reactions. A rapid two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization . Another approach involves a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . These methods provide access to functionalized 3-azabicyclo[3.2.0]heptanes, which can be further transformed into bi- and tricyclic analogues of important nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.2.0]heptanes is characterized by a bicyclic system containing a nitrogen atom. This structure can adopt various conformations and can be selectively derivatized to produce novel conformationally restricted piperidine derivatives . The presence of substituents on the azabicycloheptane framework can influence the stereochemistry and reactivity of the molecule .
Chemical Reactions Analysis
3-Azabicyclo[3.2.0]heptanes can undergo a variety of chemical reactions. For instance, neighboring group participation by the nitrogen atom in substituted azabicycloheptanes facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups . Additionally, these compounds can react with electrophiles such as dimethyl acetylenedicarboxylate, leading to novel reaction products with complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.2.0]heptanes are influenced by their bicyclic structure and the nature of their substituents. These compounds exhibit interesting dynamic behavior in NMR studies due to the presence of stereogenic centers and the ability of the nitrogen atoms to invert at different temperatures . The reactivity of these molecules can be exploited in synthetic chemistry to create a wide range of derivatives with potential pharmacological activities .
Aplicaciones Científicas De Investigación
Overview of Chemical Compounds in Research
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane is a compound of interest within the broader scope of chemical research, particularly in the context of its potential applications in various scientific fields. While specific studies on this compound are not directly available, insights can be drawn from research on related chemical structures and their applications. This approach helps to understand the potential utility of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane in scientific research.
Catalytic Applications and Organic Synthesis
Research on related bicyclic and heterocyclic compounds indicates potential applications in catalytic processes and organic synthesis. For example, the selective catalytic oxidation of cyclohexene showcases the importance of similar structures in achieving controlled reactions for industrial and academic purposes (Hongen Cao et al., 2018). Such studies imply that 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane could serve as a precursor or a participant in synthetic routes for creating valuable chemical intermediates.
Pharmaceutical Research
The bicyclic nature of 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane suggests its potential relevance in pharmaceutical research, where similar structures have been explored for drug development. Compounds like norbornanes and related bicyclo[2.2.1]heptanes have been investigated for their medicinal properties and as models for studying structure-activity relationships (G. Buchbauer et al., 1991). This context hints at the possibility of exploring 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane for similar pharmaceutical applications, including the design of new drugs with specific biological activities.
Environmental and Ecological Impact
The environmental fate and behavior of chemical compounds, particularly those used in consumer products, are critical areas of study. Although direct studies on 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane are not available, research on the occurrence, fate, and ecological impact of structurally related compounds, such as benzophenones in aquatic environments, provides a framework for considering the ecological aspects of chemical research (Camille Haman et al., 2015). This perspective emphasizes the importance of understanding not only the potential applications but also the environmental implications of chemical compounds.
Direcciones Futuras
The compound 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives . This suggests that it could have potential applications in medicinal chemistry research.
Propiedades
IUPAC Name |
3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-17-15-8-13-10-16(11-14(13)15)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAVIQUMDWGELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)
![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)



![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)


